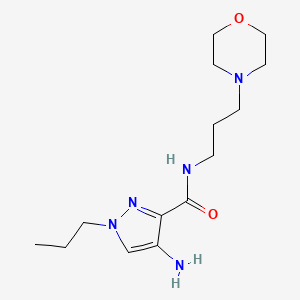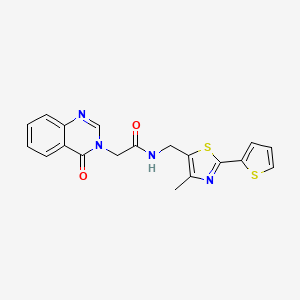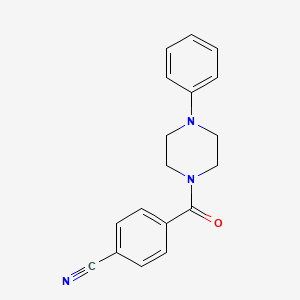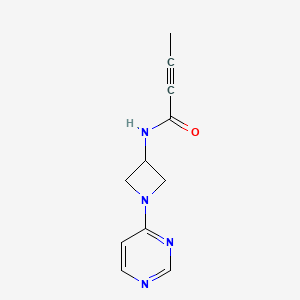
4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide, also known as JNJ-40411813, is a small-molecule inhibitor that targets the protein kinase B (PKB) pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. JNJ-40411813 has been studied extensively for its potential therapeutic applications in cancer and other diseases.
Mechanism of Action
4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide targets the PKB pathway, which is a key signaling pathway involved in various cellular processes. Specifically, 4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide inhibits the activity of PKB, which leads to the inhibition of downstream signaling pathways involved in cell growth and survival. This ultimately results in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, 4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide has been shown to inhibit cancer cell growth and survival, induce apoptosis (programmed cell death), and enhance the effectiveness of other cancer therapies. It has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models.
Advantages and Limitations for Lab Experiments
4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its specificity for the PKB pathway and its ability to enhance the effectiveness of other cancer therapies. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to determine its optimal dosing and administration.
Future Directions
There are several future directions for research on 4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide. One potential direction is the development of 4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide as a therapeutic agent for cancer and other diseases. Another potential direction is the investigation of the mechanisms underlying its anti-inflammatory and insulin-sensitizing effects. Additionally, further research is needed to determine its optimal dosing and administration in clinical settings.
Synthesis Methods
The synthesis of 4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide involves several steps, including the reaction of 3-bromopropionyl chloride with morpholine, followed by the reaction of the resulting intermediate with 4-amino-1-propyl-1H-pyrazole-3-carboxamide. The final product is obtained through purification and characterization using various techniques, including NMR spectroscopy and mass spectrometry.
Scientific Research Applications
4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide has been studied extensively for its potential therapeutic applications in cancer and other diseases. In preclinical studies, 4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide has been shown to inhibit the growth and survival of cancer cells, including those resistant to conventional chemotherapy. It has also been shown to enhance the effectiveness of other cancer therapies, such as radiation therapy.
properties
IUPAC Name |
4-amino-N-(3-morpholin-4-ylpropyl)-1-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O2/c1-2-5-19-11-12(15)13(17-19)14(20)16-4-3-6-18-7-9-21-10-8-18/h11H,2-10,15H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUFNGWYCRKNMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)NCCCN2CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Azaspiro[3.5]nonan-9-one;hydrochloride](/img/structure/B2980546.png)
![4-butoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B2980548.png)


![((1R,3AS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B2980553.png)

![5-[(3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2980557.png)
![(2Z)-6-[(2-chloro-4-fluorophenyl)methoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one](/img/structure/B2980558.png)

![N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine](/img/structure/B2980560.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2980561.png)

![N-[(3-phenyl-1,2-oxazol-5-yl)methyl]formamide](/img/structure/B2980567.png)
